2-BROMO-3-(N-BENZYLMETHYLAMINO)PROP-1-ENE
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Overview
Description
2-BROMO-3-(N-BENZYLMETHYLAMINO)PROP-1-ENE is an organic compound that features a benzyl group, a bromo-allyl group, and a methyl-amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BROMO-3-(N-BENZYLMETHYLAMINO)PROP-1-ENE can be achieved through several methods. One common approach involves the reaction of benzylamine with 2-bromo-allyl bromide under basic conditions. The reaction typically proceeds as follows:
Reactants: Benzylamine and 2-bromo-allyl bromide.
Solvent: Anhydrous ethanol or another suitable solvent.
Base: Sodium hydroxide or potassium carbonate.
Reaction Conditions: The mixture is stirred at room temperature or slightly elevated temperatures for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-BROMO-3-(N-BENZYLMETHYLAMINO)PROP-1-ENE can undergo various chemical reactions, including:
Substitution Reactions: The bromo-allyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction Reactions: The bromo-allyl group can be reduced to form the corresponding alkane.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products Formed
Substitution Reactions: Products include azides, thiols, and ethers.
Oxidation Reactions: Products include aldehydes and ketones.
Reduction Reactions: Products include alkanes.
Scientific Research Applications
2-BROMO-3-(N-BENZYLMETHYLAMINO)PROP-1-ENE has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of polymers and other materials with unique properties.
Biological Studies: The compound can be used as a probe to study biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 2-BROMO-3-(N-BENZYLMETHYLAMINO)PROP-1-ENE involves its interaction with specific molecular targets. The bromo-allyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This can lead to the formation of covalent bonds, altering the function of the target molecule. The benzyl and methyl-amine groups can also contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: Lacks the bromo-allyl group, making it less reactive in certain substitution reactions.
2-Bromo-allyl bromide: Lacks the benzyl and methyl-amine groups, limiting its applications in organic synthesis.
Methylamine: Lacks the benzyl and bromo-allyl groups, making it less versatile in chemical reactions.
Uniqueness
2-BROMO-3-(N-BENZYLMETHYLAMINO)PROP-1-ENE is unique due to the presence of all three functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
N-benzyl-2-bromo-N-methylprop-2-en-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c1-10(12)8-13(2)9-11-6-4-3-5-7-11/h3-7H,1,8-9H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHHUCGYUGGGPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC(=C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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